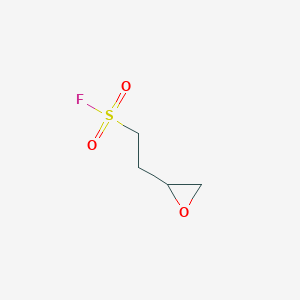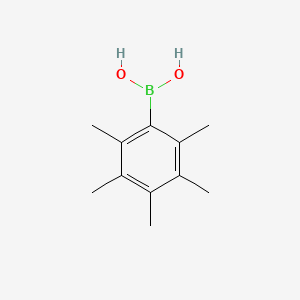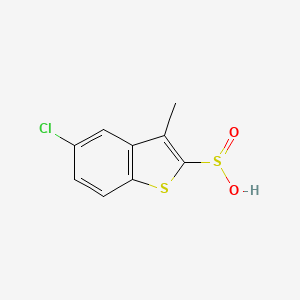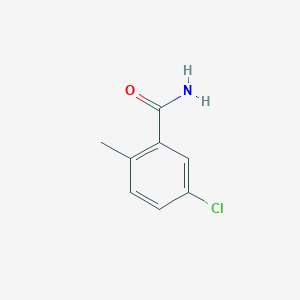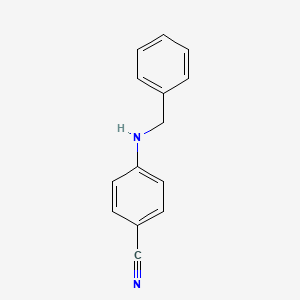
4-(Benzylamino)benzonitrile
概要
説明
4-(Benzylamino)benzonitrile is an organic compound with the molecular formula C14H12N2. It is characterized by a benzylamino group attached to a benzonitrile moiety. This compound has garnered attention in various fields of research due to its unique chemical structure and potential biological activities.
作用機序
Target of Action
It’s worth noting that benzylic amines, such as 4-(benzylamino)benzonitrile, are often involved in interactions with various biological targets due to their structural versatility .
Mode of Action
Benzylic amines are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions . The presence of the benzylic amine and nitrile groups in the molecule could potentially influence its interaction with biological targets .
Biochemical Pathways
For instance, nitrilases, enzymes that catalyze the hydrolysis of nitriles to carboxylic acids, could potentially act on the nitrile group of this compound .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and structure, could influence its adme properties .
Result of Action
Related compounds have shown promising antibacterial, antifungal, and antiviral activities . The presence of the benzylic amine and nitrile groups could potentially contribute to these effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the biological system in which the compound is acting .
準備方法
Synthetic Routes and Reaction Conditions: 4-(Benzylamino)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with benzylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green synthesis methods, such as using ionic liquids as recycling agents, have also been explored to minimize environmental impact .
化学反応の分析
Types of Reactions: 4-(Benzylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzyl alcohols or ketones.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Benzyl alcohols or ketones.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles.
科学的研究の応用
4-(Benzylamino)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Employed in the synthesis of fluorescent-labeled compounds for biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including hypotensive and radioprotective activities.
Industry: Utilized in the production of polymers and advanced materials.
類似化合物との比較
Benzylamine: Similar structure but lacks the nitrile group.
4-Aminobenzonitrile: Similar structure but lacks the benzyl group.
Uniqueness: 4-(Benzylamino)benzonitrile is unique due to the presence of both benzylamino and nitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.
特性
IUPAC Name |
4-(benzylamino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,16H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGBIJOPTRWSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

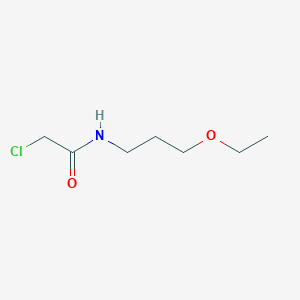
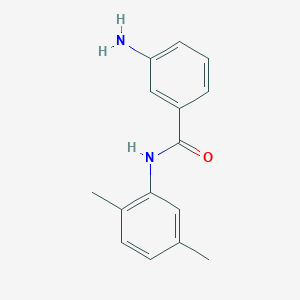
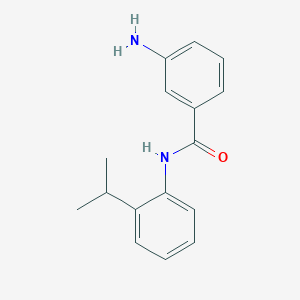
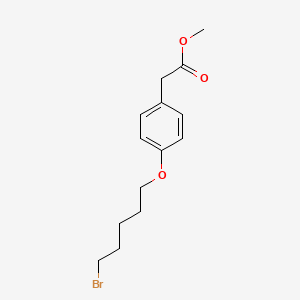
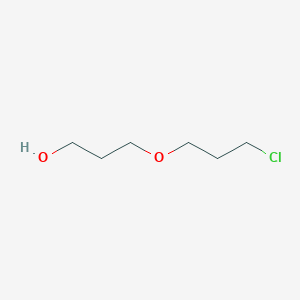
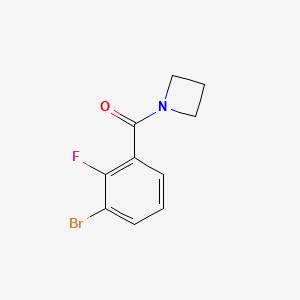
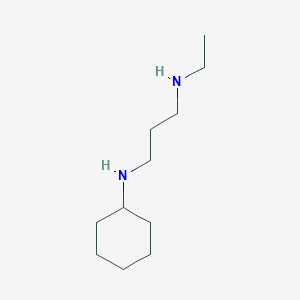
![Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate](/img/structure/B3075165.png)
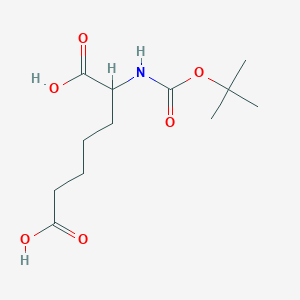
![2-Benzyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3075190.png)
